molecular formula C13H8ClFO3 B11724844 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B11724844
M. Wt: 266.65 g/mol
InChI Key: ZPPYCAHQBJYPIH-UHFFFAOYSA-N
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Description

3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-chloro-4-fluorophenyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the substitution of the furan ring with a 3-chloro-4-fluorophenyl group using electrophilic aromatic substitution reactions.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the prop-2-enoic acid moiety, converting it to the corresponding propanoic acid derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Propanoic acid derivatives.

    Substitution Products: Various substituted derivatives of the 3-chloro-4-fluorophenyl group.

Scientific Research Applications

3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

  • 3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic acid
  • 3-[5-(4-Fluorophenyl)furan-2-yl]prop-2-enoic acid
  • 3-[5-(3-Chlorophenyl)furan-2-yl]prop-2-enoic acid

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, fluorine) can significantly impact the compound’s chemical and biological properties.
  • Unique Properties: 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid is unique due to the combination of both chlorine and fluorine substituents, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H8ClFO3

Molecular Weight

266.65 g/mol

IUPAC Name

3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H8ClFO3/c14-10-7-8(1-4-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)

InChI Key

ZPPYCAHQBJYPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)F

Origin of Product

United States

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